(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Description
(Z)-N-(6-(Methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, a prop-2-yn-1-yl group at position 3, and a 4-(methylthio)benzamide moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBWLLMNOGYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Comparative Findings
Electronic and Steric Effects
- Methylsulfonyl vs. Phenylsulfonyl Groups : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to phenylsulfonyl groups in triazole-thiones (). This may enhance electrophilic reactivity at the benzothiazole core .
- Prop-2-yn-1-yl vs. Alkyl/Aryl Substituents : The propargyl group in the target compound introduces alkyne functionality absent in analogs like 8a (methyl) or 8b (ethyl ester). This group may facilitate click chemistry or hydrogen bonding .
Spectral and Thermal Properties
- IR Spectroscopy : Thiadiazole derivatives () exhibit C=O stretches at 1605–1715 cm⁻¹, while triazole-thiones () lack C=O but show C=S stretches at 1247–1255 cm⁻¹. The target compound’s methylsulfonyl group is expected to display S=O stretches near 1150–1300 cm⁻¹, distinct from these analogs .
- Melting Points : Bulkier substituents (e.g., pyridine in 8a) correlate with higher melting points (290°C), suggesting that the target compound’s compact methylsulfonyl and propargyl groups may reduce thermal stability compared to 8a but enhance solubility .
Computational and Chemoinformatic Insights
- Similarity Coefficients : The Tanimoto coefficient () can quantify structural similarity between the target compound and analogs. For example, the benzo[d]thiazole core differentiates it from thiadiazole/triazole analogs, reducing similarity scores but highlighting unique pharmacophoric features .
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